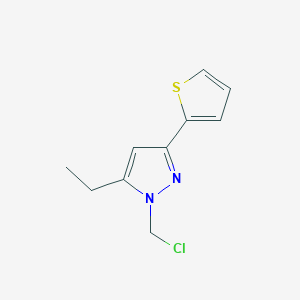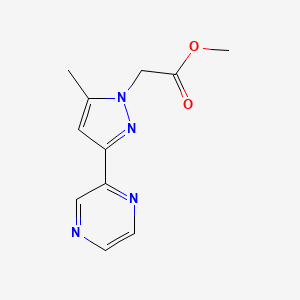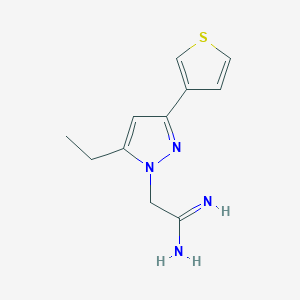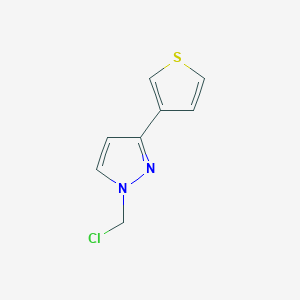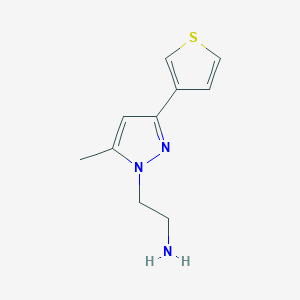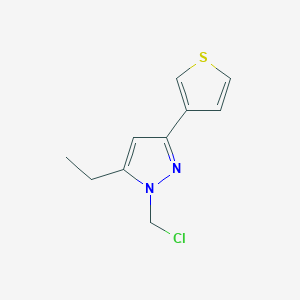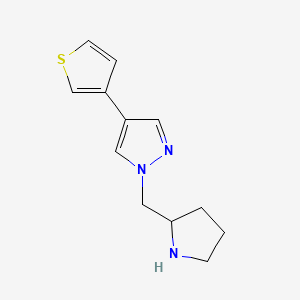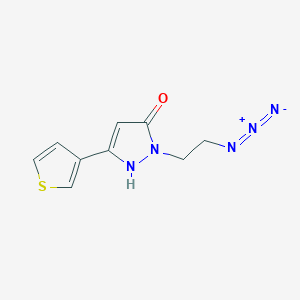
1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Descripción general
Descripción
1-(2-Azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol, also known as ATPP, is a small molecule that has recently been studied for its potential applications in scientific research. ATPP is a structural analog of the natural product pyrazolopyrimidine, which has been used as a scaffold in drug discovery. ATPP has been shown to have a variety of biochemical and physiological effects, and is being studied for its potential uses in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Recent research has focused on synthesizing and characterizing novel compounds with potential biological activities. For example, a study on the synthesis of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides demonstrated the antidepressant activity of these compounds. The synthesized derivatives showed significant reduction in immobility time in force swimming and tail suspension tests, indicating potential antidepressant effects (Mathew, Suresh, & Anbazhagan, 2014).
Another study involved the synthesis of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes, which were evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines. Some compounds demonstrated promising IC50 values, indicating their potential as anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).
Biological Activities
The search for new compounds with antimicrobial, antioxidant, and anti-inflammatory activities has led to the development of pyrazole-based heterocycles. One study synthesized new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potent anti-tumor activities (Gomha, Edrees, & Altalbawy, 2016). Another study focused on thiophene-based azo dyes incorporating pyrazolone moiety, which were applied to polyester fabric as disperse dyes and evaluated for their antitumor activity, showing moderate activity in some compounds (Gouda, Fakhr Eldien, Girges, & Berghot, 2016).
Additionally, the antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties was investigated. These compounds, including derivatives of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, showed significant activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Material Science Applications
Compounds containing the thiophene and pyrazole moieties have also found applications in material science, particularly in the development of emissive materials for opto-electronics. A study synthesized novel heterocyclic compounds with blue and green emission properties, which showed promising applications in opto-electronic devices (Ramkumar & Kannan, 2015).
Propiedades
IUPAC Name |
2-(2-azidoethyl)-5-thiophen-3-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS/c10-13-11-2-3-14-9(15)5-8(12-14)7-1-4-16-6-7/h1,4-6,12H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMOBTNXEYFVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=O)N(N2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



